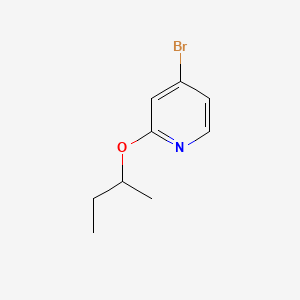

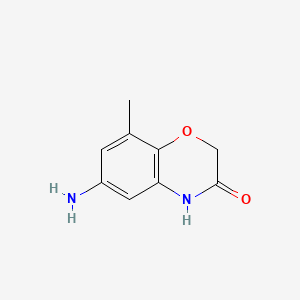

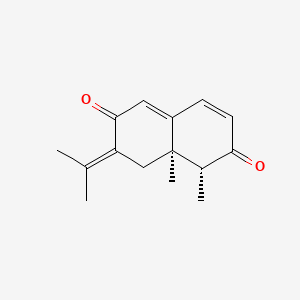

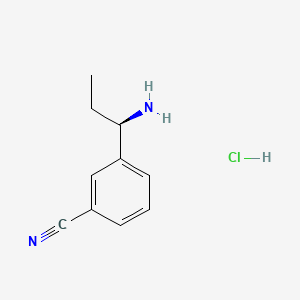

6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one, also known as AMBO, is a naturally occurring compound found in various plant species. It is a derivative of the benzoxazinone family, which is known for its diverse biological activities, including herbicidal and insecticidal effects. AMBO is a structural analog of the herbicide 2,4-D and has been studied for its potential as an herbicide and insecticide. In addition, AMBO has been investigated for its potential as an antioxidant, an anti-inflammatory agent, and a potential therapeutic agent for various diseases.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Benzoxazinoids like 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one are synthesized through pathways involving the cyclization of certain precursors, as outlined in studies on their chemical synthesis. For instance, oxazines and benzoxazines can be synthesized from the dehydration of dihydro-oxazines, obtained from cyclization reactions of acyl-nitroso compounds with urea (Sainsbury, 1991). Microwave-assisted synthesis has also been employed to increase the efficiency and diversity of benzoxazole derivatives, highlighting the advancements in synthetic methodologies for these compounds (Özil & Menteşe, 2020).

Biological Activities and Applications

The biological activities of benzoxazinoids, including antimicrobial and plant defense properties, have been extensively studied. These compounds play a significant role in allelopathy and defense against microbiological threats in crops like maize and wheat. Research has demonstrated that the 1,4-benzoxazin-3-one backbone can serve as a potential scaffold for designing new antimicrobial agents, with some synthetic derivatives showing potent activity against pathogenic fungi and bacteria (de Bruijn et al., 2018).

Potential as Antimicrobial Scaffolds

The antimicrobial activity of benzoxazinoids and their potential as scaffolds for antimicrobial agents have been highlighted in several studies. Synthetic derivatives of 1,4-benzoxazin-3-one have exhibited significant minimum inhibitory concentrations (MIC) values, suggesting their efficacy as antimicrobial compounds. This potential is underscored by the observation that modifications to the benzoxazinone structure can enhance their antimicrobial properties, presenting a promising avenue for the development of new antimicrobial agents (de Bruijn et al., 2018).

Propriétés

IUPAC Name |

6-amino-8-methyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-5-2-6(10)3-7-9(5)13-4-8(12)11-7/h2-3H,4,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVWELQEBVAAJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OCC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-methyl-, exo- (9CI)](/img/no-structure.png)